molecular formula C9H8ClNO2 B093433 4-Acetamidobenzoyl chloride CAS No. 16331-48-9

4-Acetamidobenzoyl chloride

Cat. No.: B093433
CAS No.: 16331-48-9
M. Wt: 197.62 g/mol
InChI Key: KRKXGCJUNKZXOY-UHFFFAOYSA-N
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Description

4-Acetamidobenzoyl chloride is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an acetamido group. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetamidobenzoyl chloride can be synthesized through the reaction of 4-acetamidobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:

C9H9NO3+SOCl2C9H8ClNO2+SO2+HCl\text{C}_9\text{H}_9\text{NO}_3 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_8\text{ClNO}_2 + \text{SO}_2 + \text{HCl} C9​H9​NO3​+SOCl2​→C9​H8​ClNO2​+SO2​+HCl

In this reaction, 4-acetamidobenzoic acid (C9H9NO3) reacts with thionyl chloride (SOCl2) to produce this compound (C9H8ClNO2), sulfur dioxide (SO2), and hydrogen chloride (HCl) .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratio of reactants to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form 4-acetamidobenzoic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetamidobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-acetamidobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify proteins by acylating amino groups, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamidobenzoyl chloride is unique due to the presence of both an acetamido group and a benzoyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-acetamidobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKXGCJUNKZXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426632
Record name 4-ACETAMIDOBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-48-9
Record name 4-ACETAMIDOBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesis of N-[4-(3′-chloro-2-fluoro-6-methoxy-biphenyl-3-carbonyl)-phenyl]-acetamide (I-19, R1═CH3, R2═Cl, Y═F, R3=4-acetylaminophenyl): To a stirred suspension of 4-acetylaminobenzoic acid (Aldrich, 1.32 g, 5.58 mmol) in anhydrous THF (20 mL) was added SOCl2 (1.19 g, 10.04 mmol) and DMF (4 drops). The reaction mixture was stirred at room temperature for 3 h, concentrated under vacuum to afford 4-acetylaminobenzoyl chloride (I-18, R3=4-acetylaminophenyl) as a light yellow solid.
Name
N-[4-(3′-chloro-2-fluoro-6-methoxy-biphenyl-3-carbonyl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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